molecular formula C17H15NO4 B2958772 (2E)-N-[2,2-bis(furan-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide CAS No. 2097939-88-1

(2E)-N-[2,2-bis(furan-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2958772
CAS No.: 2097939-88-1
M. Wt: 297.31
InChI Key: OMEXQGWJBJWHPQ-BQYQJAHWSA-N
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Description

(2E)-N-[2,2-bis(furan-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide is an organic compound characterized by the presence of multiple furan rings and an amide group

Scientific Research Applications

(2E)-N-[2,2-bis(furan-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2,2-bis(furan-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Furan Rings: The furan rings can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Amide Bond Formation: The amide bond is formed by reacting an amine with an acyl chloride or anhydride under basic conditions.

    Coupling Reactions: The final step involves coupling the furan rings with the amide group using reagents such as coupling agents (e.g., EDC, DCC) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2,2-bis(furan-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan rings, leading to the formation of substituted furans.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.

Major Products

    Oxidation: Furanones and other oxygenated furans.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or nitrated furans.

Mechanism of Action

The mechanism of action of (2E)-N-[2,2-bis(furan-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

    Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.

    Benzylamine: An organic compound used as a building block in organic synthesis.

Properties

IUPAC Name

(E)-N-[2,2-bis(furan-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-17(8-7-13-4-1-9-20-13)18-12-14(15-5-2-10-21-15)16-6-3-11-22-16/h1-11,14H,12H2,(H,18,19)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEXQGWJBJWHPQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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